

Application Notes and Protocols: Glyphosine's Effect on Sucrose Accumulation in Sugarcane

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Compound of Interest

Compound Name: *Glyphosine*

Cat. No.: *B166191*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **glyphosine** and its successor, glyphosate, as chemical ripeners to enhance sucrose accumulation in sugarcane. This document includes a summary of their effects on sugarcane physiology, quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Glyphosine and, more commonly in modern agriculture, glyphosate are plant growth regulators used to increase the sucrose content of sugarcane prior to harvest.^[1] Applied at sub-lethal doses, these compounds act as chemical ripeners by altering the plant's metabolism to favor the storage of sucrose in the stalk.^{[2][3]} The primary mechanism of action for glyphosate involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is a key component of the shikimate pathway.^{[2][4][5]} This pathway is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.^{[2][4]} By blocking this pathway, glyphosate redirects the plant's energy and carbon resources away from growth and secondary metabolism towards sucrose storage.^[5]

Data Presentation

The following tables summarize the quantitative effects of **glyphosine** and glyphosate on various parameters of sugarcane production, as reported in several studies.

Treatment	Cultivar	Parameter	Change from Non-treated Control	Reference
Glyphosine	CP 65-357 (non-infected)	Sucrose	+12%	[1]
Purity	+3%	[1]		
Sugar per ton	+14%	[1]		
Glyphosine	CI 54-378	Sucrose	+1.01 percentage points	[1]
Purity	+1.79 percentage points	[1]		
Yield	+0.79 percentage points	[1]		
Glyphosine	Not specified	Purity	+4%	[1]
Pol % Cane	+7%	[1]		
Glyphosate (210 g ae/ha)	HoCP 96-540	Theoretically Recoverable Sucrose (TRS)	+10% to 28%	[1]
L 99-226	TRS	+10% to 28%	[1]	
HoCP 00-950	TRS	+10% to 28%	[1]	
L 01-283	TRS	+10% to 28%	[1]	
Glyphosate (210 g/ha)	HoCP 96-540	TRS	+10%	[1]
Sugarcane Yield	-17%	[1]		
Glyphosate (210 g/ha)	Not specified (averaged across	TRS	+11%	[1]

N rates)

Glyphosate	HoCP 96-540 & HoCP 04-838	Stalk Sucrose Concentration	+10% to 15%	[6]
Glyphosate	L 01-299	Sucrose Yield	+22%	[6]

Experimental Protocols

General Application of Glyphosate as a Sugarcane Ripener

This protocol is a generalized procedure based on common practices for applying glyphosate to enhance sucrose content in sugarcane for research purposes.

Materials:

- Glyphosate formulation (e.g., Roundup PowerMAX 3, containing 4.8 pounds of glyphosate acid per gallon)[7]
- Sugarcane plants (stubble crop)[7]
- Calibrated sprayer (aerial or ground)[3]
- Nonionic surfactant (optional, for rain-fastness)[7]
- Personal Protective Equipment (PPE)

Procedure:

- Timing of Application: Apply glyphosate 35 to 49 days before the scheduled harvest.[7] Applications should be made to mature sugarcane, typically in the late season to maximize recoverable sugar.[1]
- Dosage: The application rate for glyphosate as a ripener is significantly lower than its herbicidal rate. A common rate is 210 g ae/ha (grams of acid equivalent per hectare).[1][8] For specific formulations like Roundup PowerMAX 3, refer to the product label for ripener application rates.[7]

- Preparation of Spray Solution:
 - Fill the spray tank with half the required amount of water.
 - Add the calculated amount of glyphosate formulation to the tank.
 - If rain is expected within six hours of application, a compatible nonionic surfactant may be added at a concentration of 0.25% by volume.[\[7\]](#)
 - Add the remaining water to the tank to achieve the final desired volume. A spray volume of 75 to 150 L/ha is often used.[\[1\]](#)
- Application:
 - Apply the spray solution uniformly over the sugarcane canopy.[\[3\]](#)
 - Avoid application if rainfall is imminent.[\[7\]](#)
 - Do not apply to seed cane or plant cane, as it can negatively affect subsequent crops.[\[7\]](#)
[\[9\]](#)
- Post-Application:
 - Adhere to the recommended treatment-to-harvest interval of 35 to 49 days. Harvesting earlier may not allow for maximum sucrose accumulation, while later harvesting can lead to yield loss in the current and subsequent crops.[\[7\]](#)

Measurement of Sucrose Content

This protocol describes the determination of sucrose content in sugarcane juice using a digital refractometer.

Materials:

- Sugarcane stalk samples
- Sugarcane press or crusher
- Beakers

- Filter paper or cheesecloth
- Digital refractometer (e.g., Hanna HI96801)[[10](#)]
- Deionized or distilled water

Procedure:

- Sample Preparation:
 - Harvest representative sugarcane stalks from both treated and control plots.
 - The stalks can be analyzed whole or sectioned into top, middle, and bottom internodes to assess sucrose distribution.[[11](#)]
- Juice Extraction:
 - Crush the sugarcane stalks or sections using a press to extract the juice.[[10](#)]
 - Filter the juice through filter paper or cheesecloth to remove fibrous material.[[10](#)]
- Refractometer Calibration:
 - Calibrate the digital refractometer with deionized or distilled water according to the manufacturer's instructions. The reading should be 0% Brix.[[10](#)]
- Measurement:
 - Place a few drops of the filtered sugarcane juice onto the sample well of the refractometer.
 - Record the % Brix reading, which is a measure of the total soluble solids, primarily sucrose. One degree Brix is equivalent to 1 gram of sucrose in 100 grams of solution.[[10](#)]
- Data Analysis:
 - Compare the % Brix values of the treated samples to the control samples to determine the effect of the **glyphosine**/glyphosate treatment on sucrose accumulation.

Invertase Activity Assay

This protocol outlines a method to measure the activity of invertase, an enzyme that hydrolyzes sucrose, in sugarcane tissues. Lower invertase activity is generally associated with higher sucrose accumulation.

Materials:

- Sugarcane tissue (e.g., internodes)
- Extraction buffer (e.g., 0.1 M citrate buffer, pH 5.2)[[11](#)]
- Mortar and pestle or homogenizer
- Centrifuge
- Spectrophotometer
- 2% Sucrose solution[[11](#)]
- Reagents for detecting reducing sugars (e.g., dinitrosalicylic acid reagent)

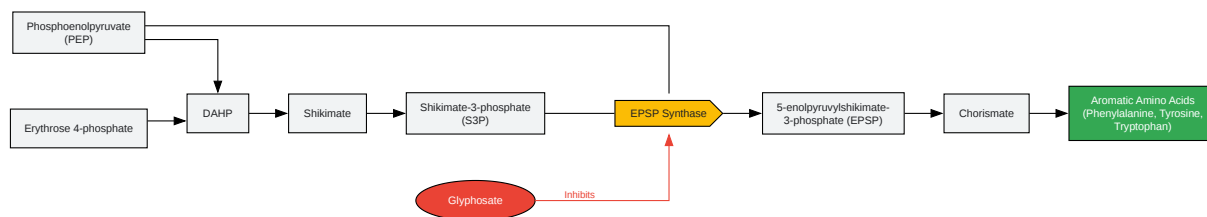
Procedure:

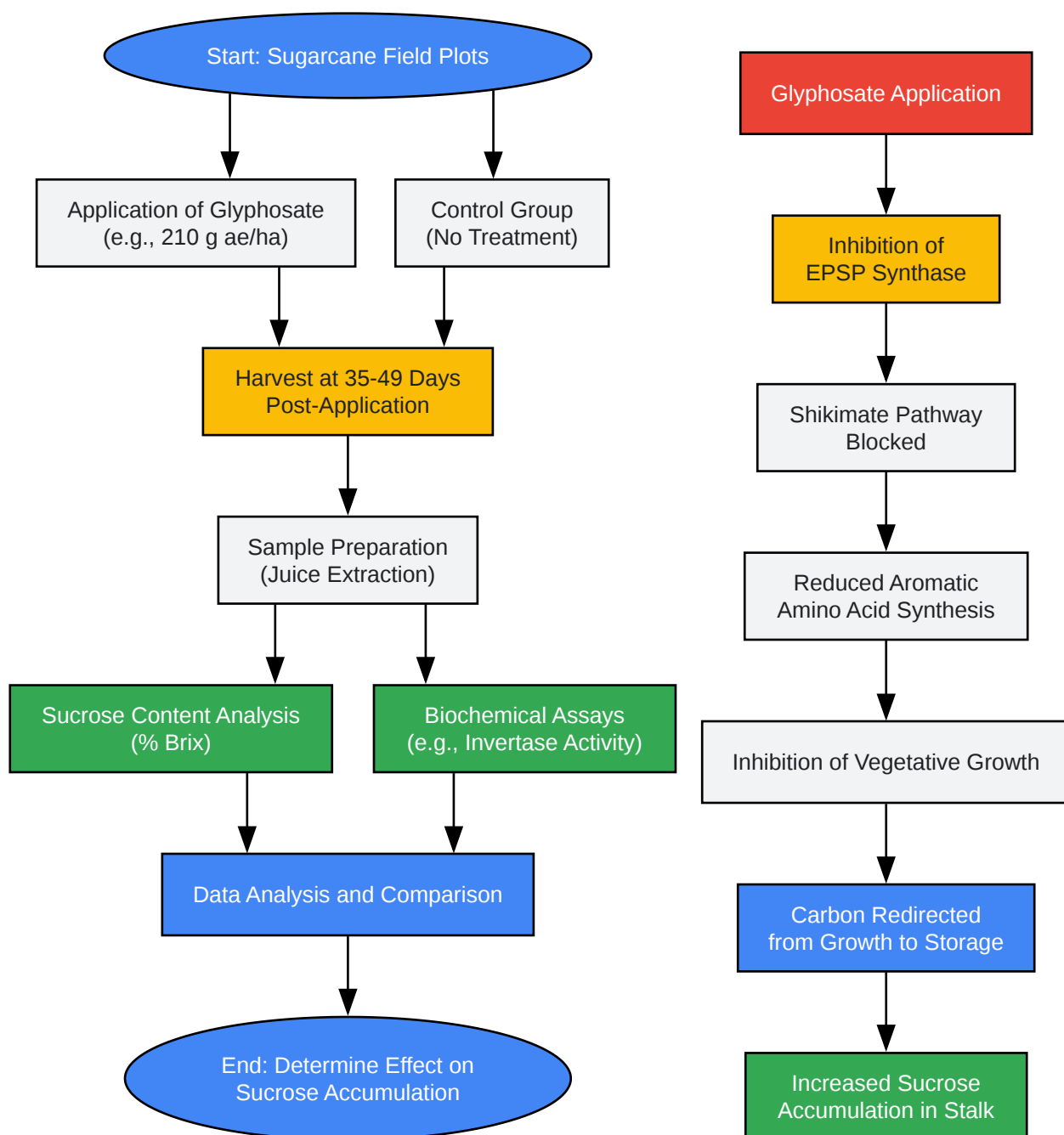
- Enzyme Extraction:
 - Weigh a known amount of sugarcane tissue and grind it in a pre-chilled mortar and pestle with the extraction buffer.[[11](#)]
 - Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.
 - Collect the supernatant, which contains the crude enzyme extract.
- Enzyme Assay:
 - Prepare a reaction mixture containing the enzyme extract and citrate buffer.[[11](#)]
 - Initiate the reaction by adding the 2% sucrose solution. A control reaction should be prepared without the sucrose substrate.[[11](#)]

- Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).[\[11\]](#)
- Stop the reaction (e.g., by boiling or adding a stop solution).
- Quantification of Reducing Sugars:
 - Measure the amount of reducing sugars (glucose and fructose) produced by the hydrolysis of sucrose using a suitable method, such as the dinitrosalicylic acid (DNS) method, and a spectrophotometer.
- Calculation of Enzyme Activity:
 - Calculate the invertase activity based on the amount of reducing sugars produced per unit of time per milligram of protein in the enzyme extract.

Visualizations

Signaling Pathway





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